molecular formula C5H2ClF2N B11812471 2-Chloro-3,4-difluoropyridine

2-Chloro-3,4-difluoropyridine

Cat. No.: B11812471
M. Wt: 149.52 g/mol
InChI Key: OZWDMPGMACYNAL-UHFFFAOYSA-N
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Description

2-Chloro-3,4-difluoropyridine is a fluorinated pyridine derivative with the molecular formula C5H2ClF2N. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both chlorine and fluorine atoms on the pyridine ring. These substituents impart distinct electronic and steric effects, making this compound a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

The synthesis of 2-Chloro-3,4-difluoropyridine typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). This reaction proceeds under specific conditions to ensure high yield and purity . Another method involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) . These methods are scalable and suitable for industrial production, providing a reliable supply of this compound for various applications.

Chemical Reactions Analysis

2-Chloro-3,4-difluoropyridine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include potassium fluoride (KF), sodium hydroxide (NaOH), and various organometallic catalysts. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or coupling partner .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-Chloro-3,4-difluoropyridine exerts its effects is primarily through its interaction with specific molecular targets. The presence of chlorine and fluorine atoms influences the compound’s electronic properties, making it a potent electrophile in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

2-Chloro-3,4-difluoropyridine can be compared with other fluorinated pyridines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric effects, making it a versatile intermediate in various chemical syntheses and applications.

Properties

Molecular Formula

C5H2ClF2N

Molecular Weight

149.52 g/mol

IUPAC Name

2-chloro-3,4-difluoropyridine

InChI

InChI=1S/C5H2ClF2N/c6-5-4(8)3(7)1-2-9-5/h1-2H

InChI Key

OZWDMPGMACYNAL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1F)F)Cl

Origin of Product

United States

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